molecular formula C16H26N5O4P B12531364 ({2-[6-(Cyclooctylamino)-9H-purin-9-yl]ethoxy}methyl)phosphonic acid CAS No. 653584-40-8

({2-[6-(Cyclooctylamino)-9H-purin-9-yl]ethoxy}methyl)phosphonic acid

Cat. No.: B12531364
CAS No.: 653584-40-8
M. Wt: 383.38 g/mol
InChI Key: ATKOIAHGJRWBFH-UHFFFAOYSA-N
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Description

({2-[6-(Cyclooctylamino)-9H-purin-9-yl]ethoxy}methyl)phosphonic acid: is a chemical compound known for its potential applications in various fields, including chemistry, biology, and medicine. It is an acyclic nucleoside phosphonate, which means it has a structure that includes a nucleoside (a molecule consisting of a nitrogenous base attached to a sugar) and a phosphonate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({2-[6-(Cyclooctylamino)-9H-purin-9-yl]ethoxy}methyl)phosphonic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a purine derivative with a cyclooctylamine to form the cyclooctylamino-purine intermediate. This intermediate is then reacted with an ethoxy-methylphosphonic acid derivative under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

({2-[6-(Cyclooctylamino)-9H-purin-9-yl]ethoxy}methyl)phosphonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized phosphonate derivatives, while substitution reactions can produce a variety of substituted phosphonate compounds.

Scientific Research Applications

Chemistry

In chemistry, ({2-[6-(Cyclooctylamino)-9H-purin-9-yl]ethoxy}methyl)phosphonic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as an antiviral agent. Its structure allows it to interfere with viral replication processes, making it a candidate for the development of antiviral drugs.

Medicine

In medicine, this compound is explored for its therapeutic potential. It has been investigated for its ability to inhibit certain enzymes and pathways involved in disease progression, particularly in viral infections.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical products. Its unique properties make it suitable for applications in material science and chemical engineering.

Mechanism of Action

The mechanism of action of ({2-[6-(Cyclooctylamino)-9H-purin-9-yl]ethoxy}methyl)phosphonic acid involves its interaction with specific molecular targets. In antiviral applications, it inhibits viral DNA polymerase, preventing the replication of viral DNA. This inhibition occurs through the incorporation of the compound into the viral DNA, leading to chain termination and the inability of the virus to replicate.

Comparison with Similar Compounds

Similar Compounds

    Adefovir: Adefovir is another acyclic nucleoside phosphonate with antiviral properties. It is used to treat hepatitis B and has a similar mechanism of action.

    Tenofovir: Tenofovir is a widely used antiviral drug for the treatment of HIV and hepatitis B. It shares structural similarities with ({2-[6-(Cyclooctylamino)-9H-purin-9-yl]ethoxy}methyl)phosphonic acid.

    Entecavir: Entecavir is an antiviral drug used to treat hepatitis B. It has a different structure but similar antiviral activity.

Uniqueness

This compound is unique due to its specific cyclooctylamino group, which may confer distinct properties compared to other similar compounds. This uniqueness can lead to different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development.

Properties

CAS No.

653584-40-8

Molecular Formula

C16H26N5O4P

Molecular Weight

383.38 g/mol

IUPAC Name

2-[6-(cyclooctylamino)purin-9-yl]ethoxymethylphosphonic acid

InChI

InChI=1S/C16H26N5O4P/c22-26(23,24)12-25-9-8-21-11-19-14-15(17-10-18-16(14)21)20-13-6-4-2-1-3-5-7-13/h10-11,13H,1-9,12H2,(H,17,18,20)(H2,22,23,24)

InChI Key

ATKOIAHGJRWBFH-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)NC2=C3C(=NC=N2)N(C=N3)CCOCP(=O)(O)O

Origin of Product

United States

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